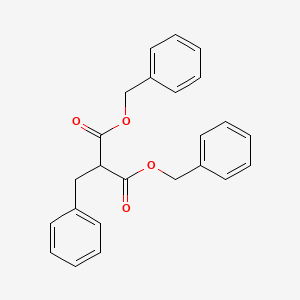
Dibenzyl benzylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl benzylpropanedioate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzylpropanedioate, where two benzyl groups are attached to the central propanedioate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl benzylpropanedioate can be synthesized through several methods. One common approach involves the esterification of benzylpropanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl benzylpropanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Benzylpropanedioic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzylpropanedioate compounds.
Applications De Recherche Scientifique
Dibenzyl benzylpropanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dibenzyl benzylpropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can affect cellular processes. Its effects on molecular pathways are still under investigation, but it is believed to influence signaling pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpropanedioate: A simpler derivative with similar chemical properties but lacking the additional benzyl groups.
Dibenzyl malonate: Another related compound with two benzyl groups attached to a malonate structure.
Uniqueness
The presence of two benzyl groups enhances its stability and reactivity compared to simpler derivatives .
Propriétés
Numéro CAS |
121191-42-2 |
|---|---|
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
dibenzyl 2-benzylpropanedioate |
InChI |
InChI=1S/C24H22O4/c25-23(27-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)24(26)28-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clé InChI |
VBGVCXOBNSLGAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
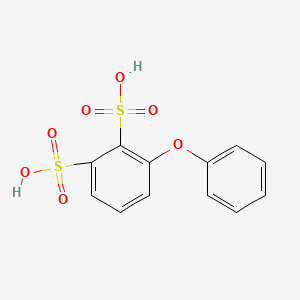

![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)

![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
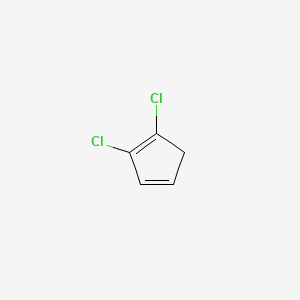
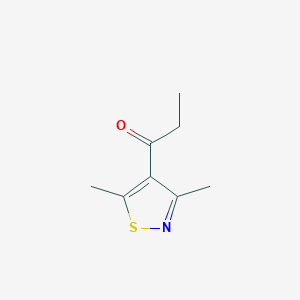
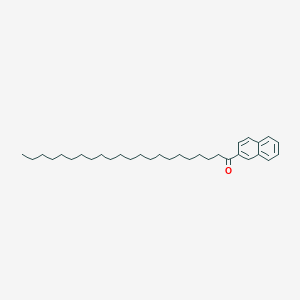
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
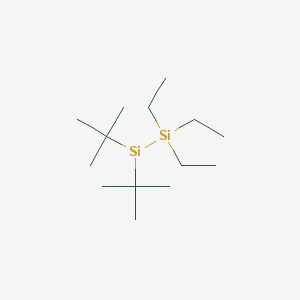
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
